(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide
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Overview
Description
(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atoms, leading to the formation of a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms with amines leads to the formation of amide derivatives .
Scientific Research Applications
(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-2-fluoropyridine: Similar structure but lacks the hydroxy and carboxamide groups.
4,6-dichloro-N-methylpyridine-3-carboxamide: Similar structure but lacks the fluoro and hydroxy groups.
2,4,6-trichloropyridine: Contains an additional chlorine atom but lacks the fluoro, hydroxy, and carboxamide groups.
Uniqueness
(R)-4,6-Dichloro-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide is unique due to the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4,6-dichloro-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2FN2O2/c1-11(2,18)8(14)5-16-10(17)6-4-15-9(13)3-7(6)12/h3-4,8,18H,5H2,1-2H3,(H,16,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBOSHCAIISEX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1Cl)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1Cl)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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